molecular formula C6H9N3O2 B12819311 5-Hydroxy-N,1-dimethyl-1H-imidazole-4-carboxamide CAS No. 67218-65-9

5-Hydroxy-N,1-dimethyl-1H-imidazole-4-carboxamide

Cat. No.: B12819311
CAS No.: 67218-65-9
M. Wt: 155.15 g/mol
InChI Key: CWRJKMRIQYGOMX-UHFFFAOYSA-N
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Description

5-Hydroxy-N,1-dimethyl-1H-imidazole-4-carboxamide: is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hydroxy group at the 5th position, a dimethyl group at the N and 1 positions, and a carboxamide group at the 4th position. It is known for its utility in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-N,1-dimethyl-1H-imidazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-N,1-dimethyl-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxamide group may yield primary amines.

Scientific Research Applications

5-Hydroxy-N,1-dimethyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Hydroxy-N,1-dimethyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Hydroxy-1H-imidazole-4-carboxamide: Similar structure but lacks the dimethyl groups.

    N,1-Dimethyl-1H-imidazole-4-carboxamide: Similar structure but lacks the hydroxy group.

    5-Hydroxy-3H-imidazole-4-carboxamide: Similar structure but with different positioning of functional groups.

Uniqueness: 5-Hydroxy-N,1-dimethyl-1H-imidazole-4-carboxamide is unique due to the presence of both hydroxy and dimethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

67218-65-9

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-hydroxy-N,1-dimethylimidazole-4-carboxamide

InChI

InChI=1S/C6H9N3O2/c1-7-5(10)4-6(11)9(2)3-8-4/h3,11H,1-2H3,(H,7,10)

InChI Key

CWRJKMRIQYGOMX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(C=N1)C)O

Origin of Product

United States

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